N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Description

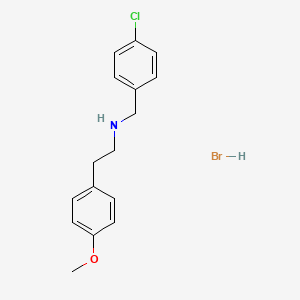

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound known for its unique structure and properties It is composed of a chlorobenzyl group and a methoxyphenyl group connected by an ethanamine chain, with a hydrobromide salt form

Properties

Molecular Formula |

C16H19BrClNO |

|---|---|

Molecular Weight |

356.7 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H |

InChI Key |

DVSKHXKZYXAXSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired ethanamine compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide serves as a building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including:

- Oxidation : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can be performed with agents like lithium aluminum hydride.

- Substitution : The chlorobenzyl group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Biological Research

The biological activity of this compound has been explored through various studies, focusing on its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Its potential effects include:

- Mood Regulation : Preliminary findings suggest that it may influence mood and cognitive functions by modulating neurotransmitter release.

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and FaDu (head and neck squamous carcinoma).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|---|

| N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | FaDu | 1.73 | 83.52 |

| N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | MCF-7 | 3.25 | 70.30 |

| N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | A549 | 5.12 | 65.00 |

Pharmacological Applications

The compound is being investigated for its potential therapeutic properties, particularly in drug development targeting psychiatric and neurological conditions. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in different applications:

-

Anticancer Studies :

- A study highlighted its potent activity against multiple cancer cell lines, suggesting a promising role as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis.

-

Neuropharmacology :

- Research indicated that the compound could potentially enhance cognitive functions by modulating neurotransmitter levels, making it a candidate for further investigation in treating mood disorders.

-

Inflammatory Response :

- Preliminary findings suggest that it exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), which plays a significant role in inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride

- N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine sulfate

Uniqueness

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Biological Activity

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in pharmacological and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHClN·HBr

- Molecular Weight : 343.68 g/mol

The presence of the chlorobenzyl and methoxyphenyl groups contributes to its lipophilicity, which may enhance its ability to cross biological membranes and interact with various biological targets.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Key Mechanisms Include:

- Receptor Binding : The compound has shown affinity for various neurotransmitter receptors, potentially influencing signaling pathways related to mood disorders.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Below is a summary of key findings:

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Antidepressant Activity :

- Neuroprotection :

- Receptor Binding Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.